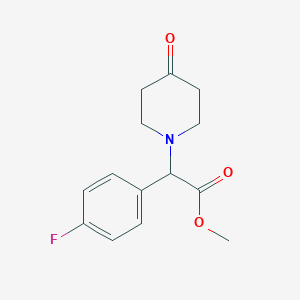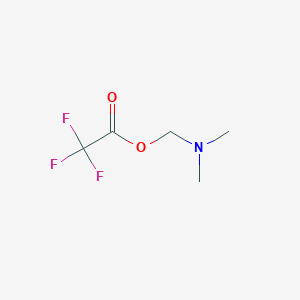
(Dimethylamino)methyl2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylamino)methyl2,2,2-trifluoroacetate is a chemical compound with the molecular formula C5H8F3NO2 and a molecular weight of 171.12 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)methyl2,2,2-trifluoroacetate typically involves the reaction of dimethylamine with trifluoroacetic acid. One common method involves the use of bis(dimethylamino)methane and anhydrous trifluoroacetic acid . The reaction is carried out under controlled temperature conditions, often in an ice-salt bath to maintain temperatures below -10°C. The resulting solution is then heated in an oil bath at 65°C for 1.5 hours, followed by further heating at 145°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylamino)methyl2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoroacetic acid, dimethylamine, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield trifluoromethylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
(Dimethylamino)methyl2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (Dimethylamino)methyl2,2,2-trifluoroacetate involves its interaction with molecular targets through its trifluoromethyl group. This group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The pathways involved in its action include nucleophilic substitution and radical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(Dimethylamino)methyl2,2,2-trifluoroacetate is unique due to its specific combination of a dimethylamino group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Propriétés
Formule moléculaire |
C5H8F3NO2 |
|---|---|
Poids moléculaire |
171.12 g/mol |
Nom IUPAC |
(dimethylamino)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H8F3NO2/c1-9(2)3-11-4(10)5(6,7)8/h3H2,1-2H3 |
Clé InChI |
IUYRTGIAWHGLNT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)COC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


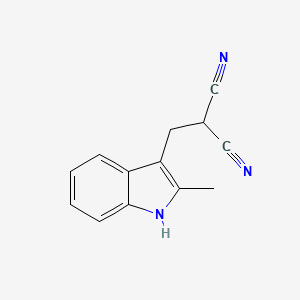
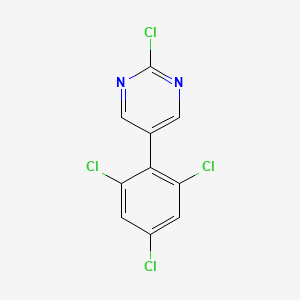
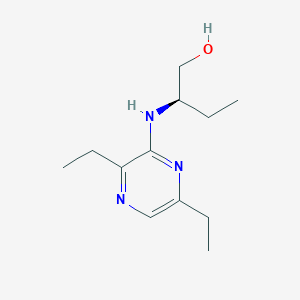
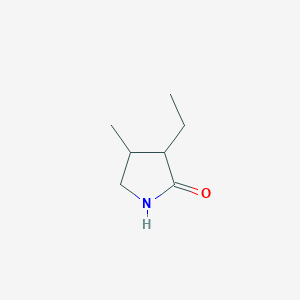
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)

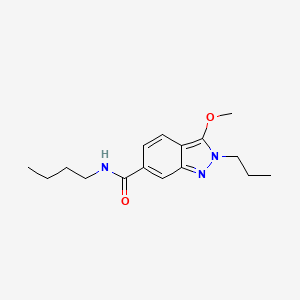

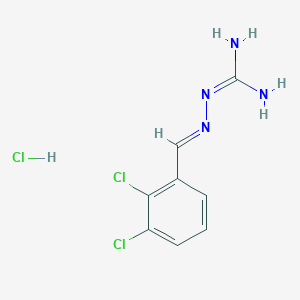
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
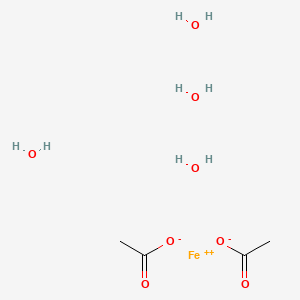
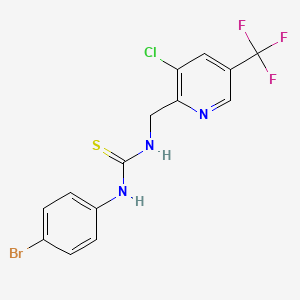
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
